5-(4-Nitrophenoxy)naphthalen-1-amine
Overview
Description
5-(4-Nitrophenoxy)naphthalen-1-amine is a chemical compound with the molecular formula C16H12N2O3 and a molecular weight of 280.28 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12N2O3/c17-15-5-1-4-14-13(15)3-2-6-16(14)21-12-9-7-11(8-10-12)18(19)20/h1-10H,17H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . Its molecular weight is 280.28 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Polyimides
Research by Hsiao et al. (2004) and Chung et al. (2008, 2009) involved the synthesis of new bis(ether amine) monomers related to 5-(4-Nitrophenoxy)naphthalen-1-amine. These monomers were used to create a variety of fluorinated polyimides. These polyimides showed notable properties such as flexibility, high thermal stability, low moisture absorption, and low dielectric constants, making them potential materials for various industrial applications, especially in electronics and coatings (Hsiao et al., 2004); (Chung et al., 2008); (Chung et al., 2009).
Flame-Retardant Agents
Agrawal and Narula (2014) synthesized amines derived from 5-amino-naphthalene-1-yl, similar in structure to this compound, and used them as flame retardants in epoxy resins. These compounds demonstrated excellent flame retardancy, highlighting their potential as safety-enhancing additives in polymer composites (Agrawal & Narula, 2014).
Anticancer Potential
Research by Ismail et al. (2015) and Shabbir et al. (2015) involved aromatic amines structurally related to this compound. These studies explored the anticancer properties of such compounds, revealing significant antitumor activity and interactions with DNA. This suggests potential applications in cancer chemotherapy (Ismail et al., 2015); (Shabbir et al., 2015).
Organic Light Emitting Diodes (OLEDs)
García-López et al. (2014) synthesized organotin compounds derived from Schiff bases related to this compound. These compounds demonstrated photophysical properties suitable for applications in organic light emitting diodes (OLEDs), suggesting their utility in advanced electronic display technologies (García-López et al., 2014).
Fluorescent Probes
Singh et al. (2020) researched 2-aminoethylpyridine-based fluorescent compounds structurally related to this compound. These compounds showed potential as selective and sensitive probes for detecting metal ions like Fe3+ and Hg2+, indicating their applications in environmental monitoring and biochemistry (Singh et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
5-(4-nitrophenoxy)naphthalen-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-15-5-1-4-14-13(15)3-2-6-16(14)21-12-9-7-11(8-10-12)18(19)20/h1-10H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUQPKIEPMEXNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])C(=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428990 | |
Record name | 1-Naphthalenamine, 5-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26196-60-1 | |
Record name | 1-Naphthalenamine, 5-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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